molecular formula C20H22N2O10 B5059876 2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane

2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane

Cat. No.: B5059876
M. Wt: 450.4 g/mol
InChI Key: VRGLTKHPXYPDRK-UHFFFAOYSA-N
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Description

2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane is an organic compound characterized by its complex molecular structure It is composed of two nitrophenoxy groups attached to a dioxane ring through ethoxy linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane typically involves the reaction of 2-nitrophenol with ethylene oxide to form 2-(2-nitrophenoxy)ethanol. This intermediate is then reacted with 2,3-dichloro-1,4-dioxane under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products

    Reduction: 2,3-bis[2-(2-aminophenoxy)ethoxy]-1,4-dioxane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane involves its interaction with molecular targets through its nitrophenoxy groups. These groups can participate in various chemical reactions, such as hydrogen bonding and electron transfer, which can modulate the activity of biological molecules and pathways. The ethoxy linkages and dioxane ring provide structural stability and influence the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-bis[2-(4-nitrophenoxy)ethoxy]-1,4-dioxane
  • 1,2-bis[2-(2-nitrophenoxy)ethoxy]ethane
  • 2,3-bis[2-(2-chlorophenoxy)ethoxy]-1,4-dioxane

Uniqueness

2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane is unique due to the specific positioning of the nitrophenoxy groups and the dioxane ring, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O10/c23-21(24)15-5-1-3-7-17(15)27-9-11-29-19-20(32-14-13-31-19)30-12-10-28-18-8-4-2-6-16(18)22(25)26/h1-8,19-20H,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGLTKHPXYPDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C(O1)OCCOC2=CC=CC=C2[N+](=O)[O-])OCCOC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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